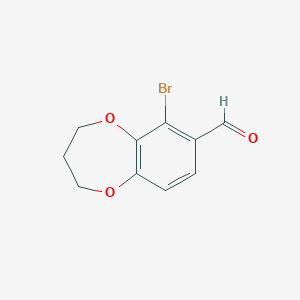

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is an organic compound with the molecular formula C10H9BrO3. This compound is part of the benzodioxepine family, which is characterized by a benzene ring fused to a dioxepine ring. The presence of a bromine atom and an aldehyde group in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde typically involves the bromination of 3,4-dihydro-2H-1,5-benzodioxepine followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The formylation step can be carried out using a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid.

Reduction: 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde:

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-methanol: The aldehyde group is reduced to a primary alcohol, altering its chemical properties.

Uniqueness

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group in its structure. This combination allows for a wide range of chemical transformations and applications in various fields.

Biological Activity

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies and findings.

- Molecular Formula : C₉H₉BrO₂

- Molecular Weight : 229.07 g/mol

- CAS Number : 147644-11-9

- Purity : 96% .

Research indicates that compounds similar to 6-bromo derivatives exhibit various biological activities, including:

- Calcium Channel Inhibition : Some studies have reported that related compounds act as inhibitors of T-type calcium channels, which are implicated in pain and cardiovascular diseases .

- Kinase Inhibition : The compound may influence certain kinases involved in cancer proliferation. For example, it has been noted that derivatives show selective inhibition of DYRK1A and GSK3, both critical in cell cycle regulation and apoptosis .

Antitumor Activity

Recent investigations have highlighted the antitumor potential of 6-bromo derivatives. A study focusing on related compounds demonstrated significant cytotoxic effects against various cancer cell lines. The results are summarized in the table below:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Bromo Compound | Huh7 (Liver Cancer) | <10 |

| 6-Bromo Compound | Caco2 (Colorectal Cancer) | <10 |

| 6-Bromo Compound | MDA-MB 231 (Breast Cancer) | >25 |

The most active compound exhibited IC50 values lower than 10 µM against Huh7 and Caco2 cell lines, indicating potent antitumor activity .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes such as aldose reductase and α-amylase. These enzymes play significant roles in diabetes management by regulating glucose metabolism. The findings suggest that the compound could be a potential therapeutic agent for diabetes due to its inhibitory effects on these enzymes .

Case Studies

- Anticancer Properties : A study evaluated the effects of a series of benzodioxepine derivatives on tumor growth in vitro. The results indicated that the presence of specific functional groups significantly enhanced their anticancer activity.

- Diabetes Management : Another case study focused on the inhibition of α-glycosidase by related compounds, showing promising results for managing postprandial hyperglycemia in diabetic models.

Properties

Molecular Formula |

C10H9BrO3 |

|---|---|

Molecular Weight |

257.08 g/mol |

IUPAC Name |

6-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde |

InChI |

InChI=1S/C10H9BrO3/c11-9-7(6-12)2-3-8-10(9)14-5-1-4-13-8/h2-3,6H,1,4-5H2 |

InChI Key |

KVBVDJPKXCVNNT-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C(=C(C=C2)C=O)Br)OC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.